molecular formula C22H24N2O3 B2360574 2,4-dimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide CAS No. 852138-22-8

2,4-dimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide

Cat. No.: B2360574
CAS No.: 852138-22-8
M. Wt: 364.445
InChI Key: IEKIHNWMAKEVPT-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with dimethoxy groups and a tetrahydrocarbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Tetrahydrocarbazole Moiety: This can be achieved through the Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde in the presence of an acid catalyst.

    Attachment of the Benzamide Core: The tetrahydrocarbazole intermediate is then reacted with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,4-dimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the tetrahydrocarbazole moiety.

    Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors or other advanced materials.

    Biological Studies: It can be used to study the interactions of benzamide derivatives with various biological targets, providing insights into their mechanisms of action.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide involves its interaction with specific molecular targets. The tetrahydrocarbazole moiety can interact with neurotransmitter receptors, potentially modulating their activity. The benzamide core can also interact with various enzymes, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethoxybenzamide: Lacks the tetrahydrocarbazole moiety, making it less effective in neurological applications.

    N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide: Lacks the methoxy groups, which can affect its reactivity and interactions with biological targets.

Uniqueness

2,4-dimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is unique due to the combination of the tetrahydrocarbazole moiety and the dimethoxy-substituted benzamide core. This combination provides a unique set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,4-dimethoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-26-15-8-9-17(21(12-15)27-2)22(25)23-13-14-7-10-20-18(11-14)16-5-3-4-6-19(16)24-20/h7-12,24H,3-6,13H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKIHNWMAKEVPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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